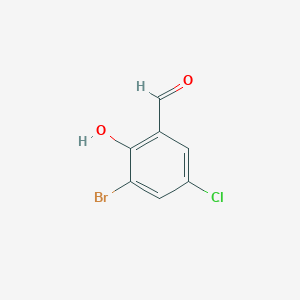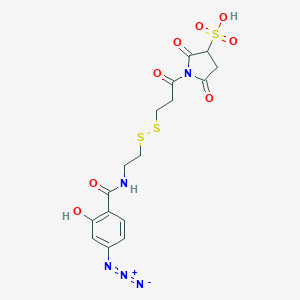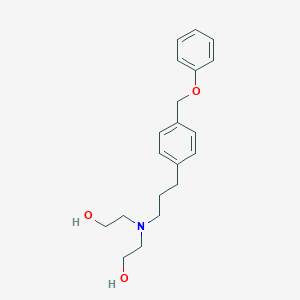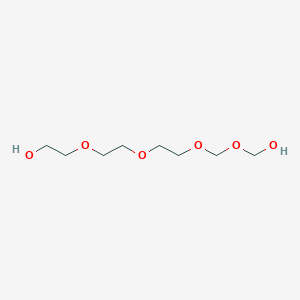
2,4,7,10-Tetraoxadodecane-1,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,10-Tetraoxadodecane-1,12-diol, also known as crown ether, is a cyclic polyether that has been widely used in scientific research due to its unique chemical and physical properties. Crown ether has a high affinity for cations, which makes it an excellent candidate for applications in separation, ion transport, and catalysis.
Mecanismo De Acción
Crown ether binds to cations through a process called complexation. The cyclic structure of 2,4,7,10-Tetraoxadodecane-1,12-diol ether allows the molecule to encapsulate the cation, forming a stable complex. The stability of the complex depends on the size of the cation and the size of the 2,4,7,10-Tetraoxadodecane-1,12-diol ether ring.
Efectos Bioquímicos Y Fisiológicos
Crown ether has no known biochemical or physiological effects on living organisms. However, it is important to note that 2,4,7,10-Tetraoxadodecane-1,12-diol ether is toxic and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Crown ether has several advantages for use in lab experiments. It is easy to synthesize, has a high selectivity for cations, and is relatively inexpensive. However, 2,4,7,10-Tetraoxadodecane-1,12-diol ether has limitations, including its toxicity and the fact that it can only bind to certain cations.
Direcciones Futuras
There are several future directions for research on 2,4,7,10-Tetraoxadodecane-1,12-diol ether. One area of interest is the development of new methods for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol ether with different ring sizes and functional groups. Another area of interest is the use of 2,4,7,10-Tetraoxadodecane-1,12-diol ether in drug delivery and medical applications. Finally, there is potential for the use of 2,4,7,10-Tetraoxadodecane-1,12-diol ether in the development of new materials with unique properties.
Métodos De Síntesis
The most common method for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol ether is through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide. The reaction produces a cyclic ether with a 2,4,7,10-Tetraoxadodecane-1,12-diol-shaped structure, which is why it is called 2,4,7,10-Tetraoxadodecane-1,12-diol ether.
Aplicaciones Científicas De Investigación
Crown ether has been extensively used in scientific research due to its ability to selectively bind to cations. This property has been exploited in a variety of applications, including separation and purification of metals, ion transport, and catalysis.
Propiedades
Número CAS |
100208-38-6 |
|---|---|
Nombre del producto |
2,4,7,10-Tetraoxadodecane-1,12-diol |
Fórmula molecular |
C8H18O6 |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
2-[2-[2-(hydroxymethoxymethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C8H18O6/c9-1-2-11-3-4-12-5-6-13-8-14-7-10/h9-10H,1-8H2 |
Clave InChI |
ZEAFLXVVHBSTHI-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCOCO)O |
SMILES canónico |
C(COCCOCCOCOCO)O |
Otros números CAS |
100208-38-6 |
Sinónimos |
2,4,7,10-tetraoxadodecane-1,12-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
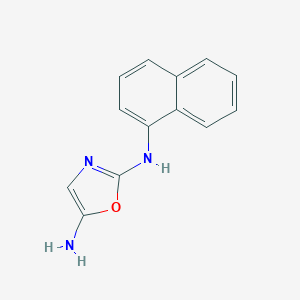


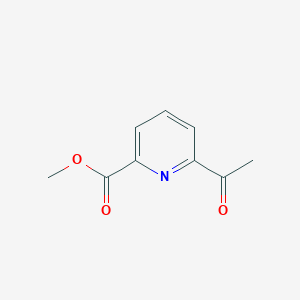
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
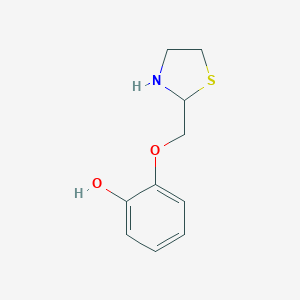
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
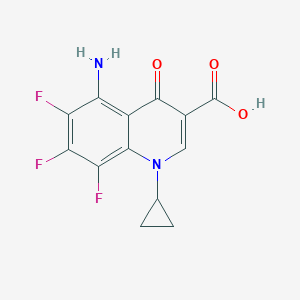
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
